4-phenylmethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide
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Overview
Description
4-Phenylmethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide is a synthetic organic compound with the molecular formula C15H12F3NO3 and a molecular weight of 311.25 g/mol . This compound is characterized by the presence of a phenylmethoxy group and a trifluoromethoxy group attached to a benzamide core. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenylmethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide typically involves the reaction of 4-(trifluoromethoxy)aniline with phenylmethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Phenylmethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The phenylmethoxy group can be oxidized to form corresponding phenylmethoxy derivatives.
Reduction: The benzamide group can be reduced to form amine derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Phenylmethoxy derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
4-Phenylmethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-phenylmethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively bind to its targets. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Triflumuron: A synthetic insecticide with a similar trifluoromethoxy group, used as a chitin synthesis inhibitor.
4-(Trifluoromethyl)phenylurea: Another compound with a trifluoromethoxy group, used in various chemical and biological studies.
Uniqueness
4-Phenylmethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both phenylmethoxy and trifluoromethoxy groups enhances its versatility in research applications, making it a valuable compound in multiple scientific domains .
Properties
IUPAC Name |
4-phenylmethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3NO3/c22-21(23,24)28-19-12-8-17(9-13-19)25-20(26)16-6-10-18(11-7-16)27-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYMEXKLCAWZGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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